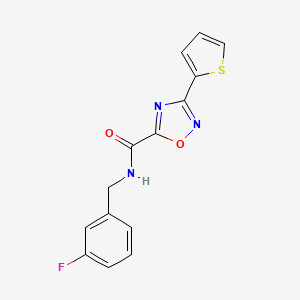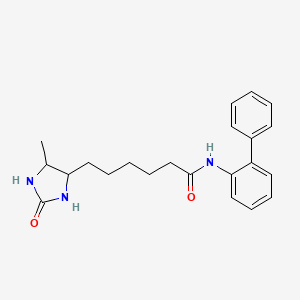![molecular formula C18H18Cl2N4O3S B11064310 4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide](/img/structure/B11064310.png)
4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with bis(2-chloroethyl)sulfamoyl and indazolyl groups. Its molecular formula is C17H17Cl2N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-[bis(2-chloroethyl)sulfamoyl]benzoic acid, which is then reacted with 1H-indazole-7-amine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide involves its interaction with cellular components. It is known to target DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action results in the disruption of cell division and ultimately cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Uniqueness
4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide stands out due to its unique indazole moiety, which imparts distinct biological activity compared to other similar compounds. This structural difference can lead to variations in its mechanism of action, potency, and spectrum of activity.
Properties
Molecular Formula |
C18H18Cl2N4O3S |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(1H-indazol-7-yl)benzamide |
InChI |
InChI=1S/C18H18Cl2N4O3S/c19-8-10-24(11-9-20)28(26,27)15-6-4-13(5-7-15)18(25)22-16-3-1-2-14-12-21-23-17(14)16/h1-7,12H,8-11H2,(H,21,23)(H,22,25) |
InChI Key |
HPTDYCSMAYCKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11064231.png)
![(4-Chlorophenyl)[5-(4-chlorophenyl)-2-furyl]methanone](/img/structure/B11064239.png)
![4-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11064246.png)

![3-acetyl-1-(4-methylphenyl)-4-(prop-2-en-1-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064262.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide](/img/structure/B11064270.png)
![3-(1H-indol-3-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11064274.png)
![3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11064275.png)

![4-chloro-5-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11064284.png)
![2-Methyl-5-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]benzenesulfonamide](/img/structure/B11064291.png)



